molecular formula C17H14O3 B14381147 2-(Benzyloxy)naphthalene-1,4-diol CAS No. 88381-77-5

2-(Benzyloxy)naphthalene-1,4-diol

Cat. No.: B14381147
CAS No.: 88381-77-5
M. Wt: 266.29 g/mol
InChI Key: OYEVJKLESGKQBP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)naphthalene-1,4-diol is a naphthalene derivative featuring hydroxyl groups at the 1 and 4 positions and a benzyloxy (-OCH₂C₆H₅) substituent at the 2 position. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.3 g/mol. Structurally, it belongs to the class of naphthalene diols, which are redox-active compounds with applications in organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalene-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene-1,4-diol as the starting material.

    Benzylation: The hydroxyl groups on the naphthalene-1,4-diol are protected by converting them into benzyloxy groups. This is achieved by reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Deprotection: The benzyloxy groups are then selectively deprotected to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale benzylation and deprotection reactions, can be applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Dihydro derivatives are formed during reduction.

    Substitution: Various substituted naphthalenes are formed depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)naphthalene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

    Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules.

Comparison with Similar Compounds

The structural and functional diversity of naphthalene derivatives allows for meaningful comparisons with 2-(Benzyloxy)naphthalene-1,4-diol. Below, we categorize similar compounds based on substituents and oxidation states (diol vs. dione), supported by data tables and research findings.

Naphthalene Diol Derivatives

These compounds retain the 1,4-dihydroxy (diol) backbone but differ in substituents at the 2-position.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound 1,4-diol; 2-benzyloxy C₁₇H₁₄O₃ 266.3 Not specified (inferred via nucleophilic substitution) Potential inhibitor; high lipophilicity
2-(Phenylsulfonyl)naphthalene-1,4-diol 1,4-diol; 2-sulfonyl C₁₆H₁₂O₄S 308.33 Nucleophilic substitution Inhibits β-ketoacyl-ACP synthase III (fabH)
Naphthalene-1,4-diol derivatives (e.g., compound 122) Variable substituents Varies Varies NHC-catalyzed annulation High synthetic yield (80%); aromatic product

Key Findings :

  • Sulfonyl groups, being electron-withdrawing, may enhance binding to enzymatic targets like fabH .
  • Synthesis : N-heterocyclic carbene (NHC)-catalyzed annulation offers efficient access to diol derivatives with high yields (e.g., 80% for compound 122) .

Naphthalene Dione (Quinone) Derivatives

These compounds feature a 1,4-diketone (quinone) backbone with substituents at the 2-position.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
2-Methoxynaphthalene-1,4-dione 2-methoxy; 1,4-dione C₁₁H₈O₃ 188.18 Microwave-assisted synthesis Planar quinone ring; C–H⋯O interactions
2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione 2-propargyloxy; 1,4-dione C₁₃H₈O₃ 212.20 Solvent-dependent crystallization Exhibits polymorphic crystal structures
Deoxylapachol 2-prenyl; 1,4-dione C₁₅H₁₄O₂ 226.27 Natural product isolation Allergen; bioactive sesquiterpenoid precursor

Key Findings :

  • Crystal Packing: Methoxy and propargyloxy substituents promote planar quinone rings and intermolecular C–H⋯O interactions, influencing material properties .
  • Biological Activity: Deoxylapachol, a natural naphthoquinone, acts as an allergen and precursor to bioactive terpenoids .

Amino- and Thio-Substituted Derivatives

These compounds, primarily diones, feature amino or thio groups at the 2- and 3-positions.

Compound Name (e.g., 5a–5e) Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
2-Amino-3-(ethylthio)naphthalene-1,4-dione 2-amino; 3-thioether C₁₂H₁₁NO₂S 245.29 Nucleophilic substitution Enhanced redox activity; potential anticancer agent
2-Chloro-3-(indole)naphthalene-1,4-dione 2-chloro; 3-indole C₁₆H₉ClNO₂ 286.71 Microwave-based synthesis Fluorescent properties; used in benzo[a]furophenazine derivatives

Key Findings :

  • Reactivity: Amino and thio groups increase nucleophilicity, enabling further functionalization. Thioethers enhance lipophilicity and metal-binding capacity .
  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times (<1 hour) compared to conventional heating .

Structural and Functional Insights

  • Oxidation State: Diols (reduced form) exhibit antioxidant properties, whereas diones (oxidized quinones) participate in redox reactions and electron transport.
  • Substituent Diversity: Alkoxy groups (e.g., benzyloxy, methoxy) donate electrons, stabilizing aromatic systems. Sulfonyl and amino groups modulate electronic density, affecting reactivity and biological targeting.
  • Applications : Diols are explored as enzyme inhibitors (e.g., fabH), while diones serve as intermediates in natural product synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)naphthalene-1,4-diol, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Reaction progress is monitored via TLC using a hexane:ethyl acetate (9:1) solvent system . For example, propargyl bromide analogs of naphthol derivatives achieved >99% yield under similar conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : Quantify purity using reverse-phase C18 columns with UV detection at 291 nm (common for diol derivatives) .
  • NMR : Confirm benzyloxy and diol proton signals (e.g., δ 4.8–5.2 ppm for benzyl-CH₂ and δ 5.5–6.5 ppm for aromatic protons) .
  • Melting Point Analysis : Compare observed values (e.g., 188–192°C for related diols) with literature data .

Q. What are the key stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation, as quinone-diol redox transitions are light-sensitive .
  • Moisture Control : Use anhydrous sodium sulfate during synthesis and storage to avoid hydrolysis of the benzyloxy group .
  • Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize analyte loss .

Advanced Research Questions

Q. How do solvent systems influence the crystallization behavior and polymorphism of this compound?

  • Methodological Answer : Solvent polarity dictates crystallization outcomes. For example:

  • Polar solvents (e.g., DMF/water) : Favor planar naphthoquinone cores with C–H⋯O interactions .
  • Non-polar solvents (e.g., hexane) : Promote π-π stacking of aromatic rings. Screen solvents using slow evaporation or cooling crystallization, and validate polymorphs via X-ray diffraction .

Q. What strategies resolve contradictions in toxicity data for naphthalene-derived compounds like this compound?

  • Methodological Answer :

  • In Vivo vs. In Vitro Discrepancies : Compare systemic effects (e.g., hepatic/renal outcomes) across species (e.g., rodents vs. human cell lines) .
  • Dose-Response Analysis : Use logarithmic scaling to identify non-linear toxicity thresholds. For example, naphthalene derivatives show hematological effects at ≥100 mg/kg in mice but not at lower doses .

Q. How can advanced spectroscopic techniques elucidate the redox behavior of this compound in biological systems?

  • Methodological Answer :

  • EPR Spectroscopy : Detect radical intermediates formed during one-electron oxidation/reduction steps (e.g., semiquinone radicals) .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for quinone/diol transitions) in buffered solutions (pH 7.4) to predict biological activity .

Q. What metabolic pathways degrade this compound in environmental or biological matrices?

  • Methodological Answer :

  • Bacterial Degradation : Sphingomonas species cleave benzyloxy groups via oxidative pathways, producing 2-alkyl-benzene-1,4-diol metabolites. Monitor metabolites using HPLC-MS with m/z 471.9 [(M)₂−H]⁻ signals .
  • Enzymatic Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify hydroxylated derivatives .

Properties

CAS No.

88381-77-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-phenylmethoxynaphthalene-1,4-diol

InChI

InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10,18-19H,11H2

InChI Key

OYEVJKLESGKQBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

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